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molecular formula C10H21NO2 B8468902 4-(1-Amino-propyl)-4-methoxy-cyclohexanol

4-(1-Amino-propyl)-4-methoxy-cyclohexanol

Cat. No. B8468902
M. Wt: 187.28 g/mol
InChI Key: IWPSLSGBJAELSN-UHFFFAOYSA-N
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Patent
US08399482B2

Procedure details

35 mL of ammonia were condensed into a Schlenk flask, cooled in a dryice-isopropanol bath. 170 mg of sodium were dissolved and 1.1 g of 40, dissolved in 3 mL of dry tetrahydrofurane, were added. After complete conversion, the reaction was quenched by addition of methanol and the mixture was warmed to room temperature. The solvents were evaporated and the crude material was taken up in methanol and dilute hydrochloric acid and evaporated several times to give 1.19 g of crude product as a cis/trans mixture, which was used directly in the next step, Rt=0.10 min (Method P). Detected mass: 188.1 (M+H+).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
170 mg
Type
reactant
Reaction Step Two
Name
40
Quantity
1.1 g
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N.[Na].C([O:10][CH:11]1[CH2:16][CH2:15][C:14]([CH:19]([NH2:22])[CH2:20][CH3:21])([O:17][CH3:18])[CH2:13][CH2:12]1)C1C=CC=CC=1>O1CCCC1>[NH2:22][CH:19]([C:14]1([O:17][CH3:18])[CH2:15][CH2:16][CH:11]([OH:10])[CH2:12][CH2:13]1)[CH2:20][CH3:21] |^1:1|

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
170 mg
Type
reactant
Smiles
[Na]
Step Three
Name
40
Quantity
1.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CCC(CC1)(OC)C(CC)N
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
condensed into a Schlenk flask
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a dryice-isopropanol bath
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
After complete conversion, the reaction was quenched by addition of methanol
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
dilute hydrochloric acid and evaporated several times

Outcomes

Product
Name
Type
product
Smiles
NC(CC)C1(CCC(CC1)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.19 g
YIELD: CALCULATEDPERCENTYIELD 160.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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